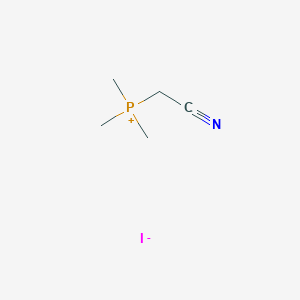

(Cyanomethyl)trimethylphosphanium iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(Cyanomethyl)trimethylphosphanium iodide” is a chemical compound with the CAS Number: 42843-99-2 and a molecular weight of 243.03 . It is a solid substance that should be stored under inert gas and is light sensitive .

Molecular Structure Analysis

The molecular formula of “this compound” is C5H11INP . The InChI Code is 1S/C5H11NP.HI/c1-7(2,3)5-4-6;/h5H2,1-3H3;1H/q+1;/p-1 .Physical and Chemical Properties Analysis

“this compound” is a solid substance with a melting point of 255 - 257 . It should be stored under inert gas and is light sensitive .Scientific Research Applications

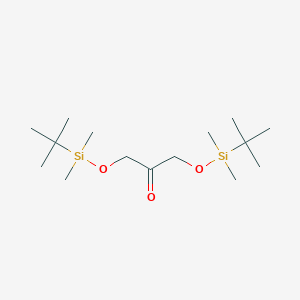

S-Alkylation of Thiols with Alcohols : This compound is used for the intermolecular S-alkylation of thiols with alcohols, leading to the formation of unsymmetric thioethers. Its stability towards air and moisture makes it suitable for parallel solution-phase chemistry (Zaragoza, 2001).

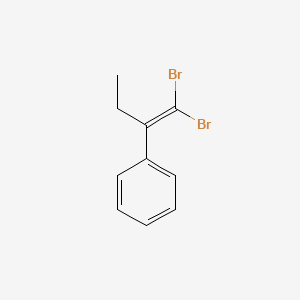

Conversion of Alcohols into Nitriles : It is effective in converting alcohols to nitriles with a simultaneous two-carbon chain elongation. This transformation is applicable to benzylic, allylic, and certain aliphatic alcohols (Zaragoza, 2002).

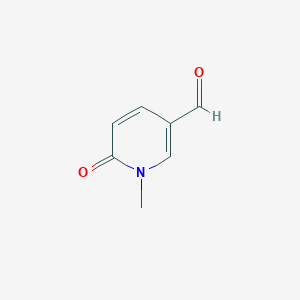

Nucleophilic Rearrangement in Organic Synthesis : (Cyanomethyl)trimethylphosphonium iodide is involved in the nucleophilic rearrangement of specific pyrimidinium salts, demonstrating its utility in organic synthesis (Danagulyan, Sahakyan, & Tadevosyan, 2004).

Quaternization of Chitosan : This compound plays a role in the quaternization of chitosan, a process important in the modification of biological macromolecules (Domard, Rinaudo, & Terrassin, 1986).

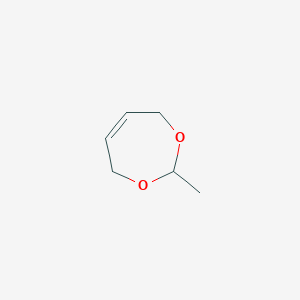

Synthesis of β-Cyanosugars : It is used in the synthesis of β-cyano glycosides, demonstrating its importance in carbohydrate chemistry (Bhat & Gervay-Hague, 2001).

Use in Coordination Chemistry : The compound finds application in coordination chemistry, particularly in preparing transition-metal iodides from chlorides (Leigh, Sanders, Hitchcock, Soares Fernandes, & Togrou, 2002).

Safety and Hazards

Properties

IUPAC Name |

cyanomethyl(trimethyl)phosphanium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NP.HI/c1-7(2,3)5-4-6;/h5H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIMHJFVOMBCFX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C)(C)CC#N.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11INP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441120 |

Source

|

| Record name | (Cyanomethyl)(trimethyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42843-99-2 |

Source

|

| Record name | (Cyanomethyl)(trimethyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1354453.png)